molecular formula C10H11BrN2 B594477 5-Bromo-1-isopropyl-1H-indazole CAS No. 1280786-83-5

5-Bromo-1-isopropyl-1H-indazole

Cat. No.: B594477
CAS No.: 1280786-83-5
M. Wt: 239.116
InChI Key: ZHTBELQDIVCDNM-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a bromine atom at the 5-position and an isopropyl group at the 1-position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds are known for their diverse biological activities and are used in various fields of scientific research.

Scientific Research Applications

Chemistry: 5-Bromo-1-isopropyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. It has shown promise in the development of new therapeutic agents targeting various diseases.

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its use in developing new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Safety and Hazards

5-Bromo-1-isopropylindazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazoles, including 5-Bromo-1-isopropylindazole, are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isopropyl-1H-indazole typically involves the bromination of 1-isopropylindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-isopropyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-isopropylindazole or 5-thio-1-isopropylindazole can be formed.

    Oxidation Products: Oxidation can lead to the formation of 5-bromo-1-isopropylindazole-3-carboxylic acid.

    Reduction Products: Reduction can yield 5-bromo-1-isopropylindazole-3-ol.

Comparison with Similar Compounds

    5-Bromoindazole: Lacks the isopropyl group, which can affect its reactivity and biological activity.

    1-Isopropylindazole: Lacks the bromine atom, which can influence its chemical properties and reactivity.

    5-Chloro-1-isopropylindazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness: 5-Bromo-1-isopropyl-1H-indazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, offering opportunities for developing new synthetic methodologies and therapeutic agents.

Properties

IUPAC Name

5-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTBELQDIVCDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682068
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-83-5
Record name 5-Bromo-1-(1-methylethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-isopropylindazole
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